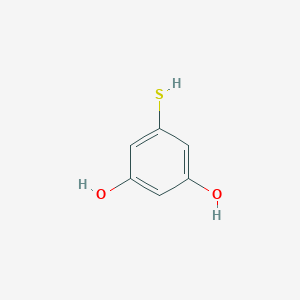

5-Sulfanylbenzene-1,3-diol

Description

Contemporary Significance of Phenolic Compounds in Advanced Chemical Research

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of modern chemical research. Their widespread presence in nature and diverse biological activities have made them a focal point for investigation. researchgate.netmdpi.com Phenolics are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties, which stem from their chemical structure. researchgate.netrsc.org This has led to extensive research into their potential applications in various industries. rsc.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, making them versatile building blocks in organic synthesis. researchgate.net The continuous development of efficient synthesis methods and accurate analytical techniques for phenolic compounds underscores their ongoing importance in the scientific community. researchgate.netnih.gov

Overview of Aromatic Systems Incorporating Sulfanyl (B85325) Moieties

Aromatic systems containing sulfanyl (-SH or thiol) groups represent a significant class of organic compounds with diverse applications. The incorporation of a sulfanyl moiety into an aromatic ring introduces unique electronic and reactive properties. nih.govresearchgate.net These compounds are known to participate in a variety of chemical transformations, including oxidation, reduction, and substitution reactions. The sulfanyl group can influence the lipophilicity and binding properties of the molecule. nih.gov For instance, sulfur-containing heterocycles and sulfonyl-based compounds have been extensively studied for their potential in medicinal chemistry. nih.govresearchgate.nettandfonline.com The ability of the thiol group to coordinate with metal ions is a key feature in certain biological and catalytic processes.

Structural and Electronic Features of 5-Sulfanylbenzene-1,3-diol Relevant to Academic Investigation

This compound, also known as 5-mercapto-resorcinol, possesses a unique combination of functional groups that dictates its chemical behavior. chemsrc.com The molecule consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 1 and 3 (a resorcinol (B1680541) structure) and a sulfanyl (-SH) group at position 5. chemsrc.com

The hydroxyl and sulfanyl groups are both ortho, para-directing and activating groups in electrophilic aromatic substitution reactions. This electronic arrangement influences the regioselectivity of further functionalization. The interplay between these groups governs the molecule's acidity, nucleophilicity, and potential for intramolecular interactions. The thiol group, in particular, offers a site for specific reactions such as disulfide bond formation or coordination to metal centers.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.176 g/mol |

| Exact Mass | 142.00900 |

| LogP | 1.38650 |

| PSA (Polar Surface Area) | 79.26000 Ų |

Data sourced from chemsrc.com

Historical Context of Resorcinol Derivatives and their Functionalization

Resorcinol, or benzene-1,3-diol, has a long history in chemical synthesis, with its initial preparation dating back to 1864. wikipedia.org Its unique structure has made it a valuable precursor for a wide array of derivatives with diverse applications, including adhesives, resins, and pharmaceuticals. wikipedia.orgontosight.aiethernet.edu.et The functionalization of the resorcinol ring has been a subject of extensive research, aiming to introduce various substituents to modify its properties. jmchemsci.com

Historically, the focus was often on reactions involving the hydroxyl groups or electrophilic substitution on the aromatic ring. The development of methods to introduce other functional groups, such as the sulfanyl group, represents a more recent advancement in the functionalization of resorcinol. These efforts have expanded the chemical space of resorcinol derivatives, leading to compounds with novel characteristics and potential for new applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H6O2S |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

5-sulfanylbenzene-1,3-diol |

InChI |

InChI=1S/C6H6O2S/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H |

InChI Key |

OWGYJLPOGIKBHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)S)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Sulfanylbenzene 1,3 Diol and Analogous Sulfanylphenols

Regioselective Synthesis Strategies for Benzene-1,3-diols with Sulfur Functionality

The introduction of a sulfur functional group onto a benzene-1,3-diol (resorcinol) core is governed by the electronic properties of the di-hydroxy substituted ring. The two hydroxyl groups are strongly activating and ortho-, para-directing, which means that electrophilic substitution reactions preferentially occur at the 2, 4, and 6 positions. Synthesizing the 5-substituted isomer, therefore, presents a significant regiochemical challenge that necessitates specialized strategies.

Direct Functionalization Approaches of Substituted Benzenediols

Direct functionalization involves the introduction of a sulfanyl (B85325) group onto a pre-existing resorcinol (B1680541) ring. Given the directing effects of the hydroxyl groups, this often requires starting with a resorcinol derivative where the 5-position is pre-functionalized with a group that can be converted to a thiol.

One prominent method is the Newman-Kwart rearrangement . This two-step process begins with the formation of an O-aryl thiocarbamate from resorcinol and a dialkylthiocarbamoyl chloride. The O-aryl thiocarbamate is then heated, inducing a thermal rearrangement to the isomeric S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired aromatic thiol. google.com To achieve the 5-substituted product, a resorcinol derivative with a suitable leaving group at the 5-position would be necessary, which then undergoes nucleophilic substitution by a sulfur nucleophile.

Another approach involves transition-metal-catalyzed C–S coupling reactions. Aryl halides can be coupled with a sulfur source to form thiols or thioethers. beilstein-journals.org For instance, a 5-haloresorcinol could be reacted with a sulfur nucleophile like sodium sulfide (B99878) (Na₂S) or thiourea in the presence of a suitable catalyst, such as copper organic-chemistry.org or nickel complexes. google.com Copper(I) iodide (CuI) nanoparticles have been shown to be effective catalysts for the synthesis of thiophenols from aryl halides using sulfur powder as the source, followed by a reduction step. organic-chemistry.orgthieme-connect.de

| Reaction Name | Description | Key Reagents |

| Newman-Kwart Rearrangement | Thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis to the thiophenol. google.com | Dialkylthiocarbamoyl chloride, heat, base/acid for hydrolysis. |

| Copper-Catalyzed C-S Coupling | Coupling of an aryl halide with a sulfur source, such as sulfur powder, in the presence of a copper catalyst. organic-chemistry.org | Aryl iodide/bromide, Sulfur powder, CuI, K₂CO₃, NaBH₄ (for reduction). |

| Nickel-Catalyzed C-S Coupling | Reaction of an aromatic halide with thiourea in the presence of a nickel catalyst to produce the corresponding thiol. google.com | Aryl halide, Thiourea, Nickel catalyst. |

De Novo Synthesis Routes Involving Ring-Forming Reactions

De novo synthesis, the construction of the aromatic ring from acyclic precursors, offers an alternative and highly versatile strategy for controlling the substitution pattern.

One powerful modern technique is Ring-Closing Metathesis (RCM) . This reaction utilizes ruthenium or molybdenum catalysts to form cyclic alkenes from diene precursors. wikipedia.orgorganic-chemistry.org A strategically designed acyclic diene incorporating a sulfur moiety could be cyclized to form a six-membered ring, which could then be aromatized to yield the desired 5-sulfanylbenzene-1,3-diol. The position of the sulfur atom and the precursors to the hydroxyl groups would be precisely defined in the linear starting material. RCM is known for its high functional group tolerance, making it suitable for complex molecule synthesis. nih.govpitt.edu

Classical condensation reactions can also be adapted. For example, the synthesis of 5-alkylresorcinols can be achieved by reacting α,β-unsaturated ketones with malonic esters. google.com This is followed by a sequence of reactions including bromination, decarboxylation, and aromatization to form the resorcinol ring. google.com By starting with sulfur-containing α,β-unsaturated ketones or malonic esters, this pathway could potentially be adapted to synthesize this compound.

Chemo- and Regioselective Installation of the Sulfanyl Group

Achieving chemo- and regioselectivity is paramount in the synthesis of sulfanylphenols. Chemoselectivity involves differentiating between multiple reactive functional groups, while regioselectivity concerns the specific location of the newly formed bond.

For direct sulfanylation, the inherent ortho-, para-directing nature of the hydroxyl groups must be overcome to achieve substitution at the 5-position. This can be accomplished by using a starting material where the more reactive 2, 4, and 6 positions are blocked by other groups, which can be removed after the sulfanyl group is introduced.

Alternatively, the reaction can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgyoutube.com This approach requires an aromatic ring that is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). For instance, a starting material like 1,5-difluoro-3-nitrobenzene could undergo SNAr with a sulfur nucleophile to replace one of the fluorine atoms. Subsequent reactions could then convert the remaining fluorine and the nitro group into hydroxyl groups to yield the final product. The regioselectivity of the SNAr reaction is dictated by the positions of the leaving groups and the activating EWGs. beilstein-journals.orgnih.govnih.gov

Precursor Design and Optimized Chemical Feedstocks for this compound Synthesis

The choice of precursors is critical and is dictated by the chosen synthetic strategy. For direct functionalization routes, the primary feedstock is benzene-1,3-diol (resorcinol) or its derivatives. wikipedia.orgnih.gov For de novo syntheses, acyclic precursors are required.

| Precursor Type | Example Compound | Intended Synthetic Route |

| Substituted Benzenediol | 5-Bromobenzene-1,3-diol | Transition-metal-catalyzed C-S coupling |

| Activated Aryl Compound | 1,5-Difluoro-3-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |

| Acyclic Diene | 1,6-Heptadiene with sulfur functionality | Ring-Closing Metathesis (RCM) followed by aromatization |

| Condensation Reactant | Sulfur-containing α,β-unsaturated ketone | Michael addition with malonic ester, followed by cyclization and aromatization |

Optimizing chemical feedstocks involves selecting readily available, cost-effective, and less hazardous starting materials. The synthesis of resorcinol itself can be achieved through methods like the sulfonation of benzene (B151609) followed by alkali fusion, providing a scalable route to the core benzenediol structure. vedantu.com

Catalytic Systems and Green Chemistry Principles in Synthetic Pathways

Modern synthetic methodologies increasingly emphasize the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact. nih.govresearchgate.net

Catalytic systems for C–S bond formation often rely on transition metals. Copper(I) iodide (CuI), often in nanoparticle form, has proven effective for coupling aryl halides with sulfur sources in aqueous media, which is a significant improvement over traditional organic solvents. thieme-connect.de Nickel catalysts are also employed for similar transformations. google.com The use of solid acid catalysts, such as certain zeolites or montmorillonite clays, is a green alternative for reactions like the alkylation of dihydroxybenzenes, as they are often reusable and reduce corrosive waste streams. google.com

Green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. RCM is advantageous as its only byproduct is a volatile small molecule like ethylene. wikipedia.org

Use of Safer Solvents: Employing benign solvents like water or ethanol/water mixtures. nih.gov Microwave-assisted synthesis can often accelerate reactions in these greener solvents. nih.gov

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. researchgate.net Phase-transfer catalysts can be used to facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), reducing the need for homogeneous organic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave irradiation can be a more energy-efficient heating method than conventional oil baths. nih.gov

Methodologies for Purification and Isolation to Achieve High Purity of this compound

The purification of aromatic thiols like this compound requires careful consideration due to the susceptibility of the thiol group to oxidation, which can lead to the formation of disulfide impurities. arabjchem.org

Standard purification techniques include:

Extraction: After the reaction is complete, the product is typically worked up by extraction. This involves partitioning the product between an organic solvent and an aqueous layer to remove inorganic salts and other water-soluble impurities. The pH of the aqueous layer can be adjusted to ensure the phenolic thiol is in its desired protonation state for efficient extraction.

Column Chromatography: This is a common method for separating the target compound from byproducts and unreacted starting materials. For air-sensitive thiols, care must be taken to minimize exposure to oxygen. This can involve using deoxygenated solvents and running the column under an inert atmosphere (e.g., nitrogen or argon). Using acidic alumina instead of silica gel has been suggested to reduce oxidation, as thiols are generally more stable at lower pH. reddit.com

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Distillation: For liquid products, vacuum distillation can be used for purification. However, this may not be suitable for non-volatile or thermally sensitive compounds. stackexchange.com

Monitoring purity is typically performed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization and Functionalization Chemistry of 5 Sulfanylbenzene 1,3 Diol

Chemical Transformations Involving the Hydroxyl Groups of 5-Sulfanylbenzene-1,3-diol

The two phenolic hydroxyl groups are principal sites for electrophilic attack and coupling reactions. Their modification is key to altering the solubility, electronic properties, and steric environment of the molecule.

Etherification and esterification are fundamental methods for protecting the hydroxyl groups or for introducing new functional moieties. These reactions typically proceed via nucleophilic attack of the phenoxide ion(s) on an electrophile.

Etherification: The formation of ethers from this compound can be achieved under various conditions, commonly involving the deprotonation of the hydroxyl groups with a base followed by reaction with an alkyl halide (Williamson ether synthesis). The choice of base and reaction conditions can influence the degree of alkylation (mono- vs. di-etherification). Due to the acidity of the thiol proton, careful selection of the base is necessary to achieve selectivity for O-alkylation over S-alkylation. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in polar aprotic solvents. The etherification of similar phenolic compounds is a widely used reaction for producing intermediates in various fields. google.com For instance, the selective etherification of one hydroxyl group in 5-hydroxymethylfurfural (HMF), another biomass-derived platform molecule, has been extensively studied to produce biofuels like 5-ethoxymethylfurfural (EMF). nih.gov These studies often employ solid acid catalysts to promote the reaction. researchgate.net

Esterification: Phenolic esters of this compound can be synthesized by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. Direct esterification with carboxylic acids often requires an acid catalyst and removal of water to drive the equilibrium. organic-chemistry.org A more facile method involves the use of acyl halides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. medcraveonline.com Enzymatic esterification has also emerged as a green alternative for the synthesis of various phenolic esters. medcraveonline.commedcraveonline.com The relative reactivity of the two hydroxyl groups can be influenced by the electronic effects of the sulfanyl (B85325) substituent.

| Transformation | Reagents & Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | Alkyl aryl ether | Control of mono- vs. di-alkylation; potential for competing S-alkylation. |

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄), Heat, Water removal | Aryl ester | Reversible reaction; requires harsh conditions. |

| Esterification (Acylation) | Acyl Halide (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | Aryl ester | Generally high-yielding and proceeds under mild conditions. medcraveonline.com |

The 1,3-diol arrangement of the hydroxyl groups in this compound allows for the formation of six-membered cyclic acetals and ketals, known as 1,3-dioxanes. This reaction involves treating the diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.orgijsdr.org The formation of the cyclic acetal is often favored over acyclic acetals due to entropic factors. chemtube3d.com

This transformation serves as an effective strategy for the orthogonal protection of the diol moiety. ijsdr.org By converting the two hydroxyl groups into a robust cyclic acetal, the sulfanyl group is left available for selective modification. The stability of cyclic acetals towards basic, nucleophilic, and many oxidative and reductive conditions makes them ideal protecting groups. organic-chemistry.org Deprotection can be readily achieved by acid-catalyzed hydrolysis, regenerating the diol. organic-chemistry.orglibretexts.org A variety of aldehydes and ketones can be used, allowing for the introduction of diverse functionalities that can be carried through a synthetic sequence.

| Carbonyl Compound | Catalyst | Product | Typical Deprotection Conditions |

|---|---|---|---|

| Acetone | Toluenesulfonic acid (TsOH) | 2,2-Dimethyl-1,3-benzodioxane derivative | Aqueous acid (e.g., HCl, H₂SO₄) organic-chemistry.orglibretexts.org |

| Benzaldehyde | Lewis Acid (e.g., Ce(OTf)₃) | 2-Phenyl-1,3-benzodioxane derivative | Acid-catalyzed transacetalization in acetone organic-chemistry.org |

| Formaldehyde (or equivalent) | Protic Acid (e.g., HCl) | 1,3-Benzodioxane derivative | Hydrolysis in wet solvents with acid catalyst organic-chemistry.org |

Phenolic compounds can undergo oxidative coupling reactions to form C-C or C-O bonds between aromatic rings. wikipedia.org This type of reaction, often catalyzed by transition metal complexes (e.g., iron, copper, vanadium) or enzymes like laccases, could be applied to this compound to synthesize dimers, oligomers, or even complex macrocyclic structures. wikipedia.orgnih.gov The reaction proceeds through the formation of a phenoxy radical, which can then couple with another radical or a neutral phenol (B47542) molecule. nih.gov

The substitution pattern of this compound would direct the coupling to the ortho and para positions relative to the hydroxyl groups. Intramolecular coupling could potentially lead to the formation of heterocyclic structures, while intermolecular coupling would produce biphenyl-type linkages or diaryl ethers. The presence of the sulfanyl group adds another dimension, as it is susceptible to oxidation under the conditions required for phenolic coupling, which could lead to disulfide formation or other sulfur-based linkages.

Chemical Transformations Involving the Sulfanyl Group of this compound

The sulfanyl (thiol) group is a potent nucleophile, especially in its deprotonated thiolate form, and is readily oxidized. These properties are central to its functionalization chemistry.

Thioether Formation: The most common reaction of the sulfanyl group is its conversion to a thioether (sulfide). This is typically achieved via S-alkylation with an electrophile, such as an alkyl halide or tosylate, in an Sₙ2 reaction. libretexts.org The thiol is first converted to the more nucleophilic thiolate anion using a mild base. This transformation is a cornerstone of carbon-sulfur bond formation. acsgcipr.org In some cases, to avoid handling volatile or odorous thiols, protected thiol equivalents can be used and deprotected in situ. acsgcipr.org

Controlled Sulfur Oxidation: The resulting thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones, which are important functional groups in medicinal chemistry and materials science. jchemrev.com A wide range of oxidizing agents can be employed, and the choice of reagent and reaction conditions determines the final oxidation state. organic-chemistry.org For example, mild oxidants or stoichiometric control often favor the formation of sulfoxides, while stronger oxidants or an excess of the reagent typically lead to the sulfone. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used with catalysts like sodium tungstate to achieve efficient oxidation to sulfones. sci-hub.se Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective. organic-chemistry.org The chemoselective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a key challenge that can be addressed by specific catalytic systems. organic-chemistry.org

| Target Oxidation State | Oxidizing Agent(s) | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Sulfoxide | H₂O₂ (1 equiv.), NaIO₄, m-CPBA (1 equiv.) | Room temperature or below; controlled stoichiometry. | Careful control of conditions is needed to prevent over-oxidation. organic-chemistry.orgsci-hub.se |

| Sulfone | H₂O₂ (>2 equiv.) with Na₂WO₄ catalyst, KMnO₄, m-CPBA (>2 equiv.) | Often requires heating or stronger reaction conditions. | Generally proceeds readily from the sulfide (B99878) or sulfoxide. organic-chemistry.orgsci-hub.se |

| Sulfone | Urea-hydrogen peroxide, Phthalic anhydride | Metal-free, environmentally benign conditions. organic-chemistry.org | Directly yields sulfones without observation of the sulfoxide intermediate. organic-chemistry.org |

The reactivity of the sulfur atom in this compound is highly dependent on its chemical environment and oxidation state.

Nucleophilic Reactivity: The thiol group is weakly acidic and can be deprotonated to form a thiolate anion. This thiolate is a soft and potent nucleophile that reacts readily with a variety of soft electrophiles. libretexts.orgnih.gov Besides the S-alkylation reactions discussed previously, thiolates can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds and can open strained rings like epoxides. nih.gov The high nucleophilicity of thiols is a critical aspect of their biological function, for example, in the reactions of cysteine residues in proteins. nih.gov

Electrophilic Reactivity: While the thiol and thiolate forms are primarily nucleophilic, the sulfur atom can exhibit electrophilic character upon oxidation. Mild, two-electron oxidation of the thiol group, for instance with hydrogen peroxide, can generate a transient sulfenic acid (R-SOH) intermediate. nih.govresearchgate.net The sulfur atom in a sulfenic acid is electrophilic and can react with various nucleophiles. semanticscholar.org This dual reactivity is fundamental to redox signaling in biological systems. Further oxidation leads to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, where the sulfur atom is highly electrophilic. Additionally, thiols can react with specific electrophilic compounds designed for thiol-specific modification. researchgate.net The thiol can also be converted into a sulfenyl halide (e.g., R-SCl) by reaction with sources of electrophilic halogen, creating a potent electrophilic sulfur species. researchgate.net

Disulfide Bond Formation and Reversible Redox Chemistry

The presence of a sulfanyl group (-SH) on the benzene (B151609) ring of this compound imparts the ability to undergo oxidation to form disulfide bonds (-S-S-). This transformation is a cornerstone of thiol chemistry and is typically achieved under mild oxidizing conditions. The reaction involves the coupling of two thiol molecules to form a symmetrical disulfide.

Reaction Scheme:

2 R-SH + [O] ⇌ R-S-S-R + H₂O

Where R represents the 5-hydroxy-1,3-phenylene group and [O] represents a mild oxidizing agent.

Common oxidizing agents that can be employed for this purpose include:

Iodine (I₂) in the presence of a base

Hydrogen peroxide (H₂O₂)

Air (O₂) catalyzed by metal ions

This disulfide bond formation is a reversible process. The disulfide can be readily reduced back to the corresponding thiol using various reducing agents. This reversible redox chemistry is a key feature of thiols and their disulfide derivatives.

Table 1: Common Reagents for Disulfide Bond Formation and Cleavage

| Transformation | Reagent Class | Specific Examples |

| Thiol to Disulfide (Oxidation) | Mild Oxidizing Agents | Iodine (I₂), Hydrogen Peroxide (H₂O₂), Oxygen (O₂) |

| Disulfide to Thiol (Reduction) | Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) |

The redox potential of the thiol/disulfide couple in this compound is influenced by the electron-rich nature of the resorcinol (B1680541) ring, which can affect the stability of the thiolate anion intermediate.

Electrophilic Aromatic Substitution and Directed Functionalization on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful activating groups: two hydroxyl (-OH) groups and one sulfanyl (-SH) group. All three are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The positions on the aromatic ring are numbered as follows:

The directing effects of the substituents are summarized below:

-OH at C1: Directs to C2, C6 (ortho), and C4 (para).

-OH at C3: Directs to C2, C4 (ortho), and C6 (para).

-SH at C5: Directs to C4, C6 (ortho), and C2 (para).

Considering the synergistic directing effects of all three groups, the most activated positions for electrophilic attack are C2, C4, and C6. The high electron density at these positions makes the molecule very susceptible to a variety of EAS reactions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Predicted Reactivity |

| C2 | Ortho to -OH (C1), Para to -SH (C5), Ortho to -OH (C3) | Highly Activated |

| C4 | Para to -OH (C1), Ortho to -OH (C3), Ortho to -SH (C5) | Highly Activated |

| C6 | Ortho to -OH (C1), Para to -OH (C3), Ortho to -SH (C5) | Highly Activated |

Common electrophilic aromatic substitution reactions that could be performed on this substrate include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂.

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the hydroxyl and sulfanyl groups which can coordinate to the Lewis acid catalyst.

The strong activation of the ring may lead to polysubstitution, and controlling the stoichiometry of the electrophile is crucial to achieve monosubstitution.

Multi-functional Group Reactivity and Orthogonal Functionalization Strategies for Complex Derivatives

The presence of three distinct functional groups—two phenolic hydroxyls and one aromatic thiol—in this compound presents both opportunities and challenges for the synthesis of complex derivatives. The hydroxyl and sulfanyl groups have different nucleophilicities and acidities, which can be exploited for selective reactions. However, their similar reactivity towards many reagents necessitates the use of orthogonal functionalization strategies.

Orthogonal functionalization involves the use of protecting groups to temporarily block the reactivity of certain functional groups while another is being modified. The choice of protecting groups is critical and they must be stable under the reaction conditions used for derivatization and easily removable without affecting other parts of the molecule.

Table 3: Potential Orthogonal Protecting Group Strategies for this compound

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Phenolic -OH | Methyl ether (Me) | Williamson ether synthesis (e.g., CH₃I, base) | Strong acid (e.g., HBr, BBr₃) |

| Silyl ether (e.g., TBDMS) | Silyl chloride, base (e.g., imidazole) | Fluoride source (e.g., TBAF) | |

| Aromatic -SH | Thioether (e.g., benzyl) | Benzyl halide, base | Dissolving metal reduction (e.g., Na/NH₃) |

| Thioester | Acyl chloride, base | Base or acid hydrolysis |

By employing a suitable combination of protecting groups, it is possible to selectively functionalize each of the reactive sites on the this compound molecule. For instance, one could first protect the hydroxyl groups as silyl ethers, then perform a reaction on the free sulfanyl group. Subsequently, the silyl ethers could be removed to allow for further derivatization of the hydroxyl groups. This strategic approach enables the synthesis of a wide array of complex derivatives with precise control over the molecular architecture.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Sulfanylbenzene 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental NMR data for 5-Sulfanylbenzene-1,3-diol is not widely published, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the analysis of structurally similar compounds, such as benzene-1,3-diol (resorcinol) and thiophenol, and established substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the sulfanyl (B85325) proton. The aromatic region would likely display a complex splitting pattern due to the meta- and ortho-couplings between the non-equivalent aromatic protons. The hydroxyl (-OH) and sulfanyl (-SH) protons are typically observed as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to exhibit six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. libretexts.org The chemical shifts of these carbons are influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing/donating nature of the sulfanyl group. Carbons bearing the hydroxyl groups (C1 and C3) are expected to be significantly deshielded, appearing at higher chemical shifts. The carbon attached to the sulfanyl group (C5) will also have a characteristic chemical shift. The remaining aromatic carbons (C2, C4, C6) will appear at chemical shifts influenced by their position relative to the three substituents. For a related compound, 4-[(Z)-Phenyldiazenyl]benzene-1,3-diol, the aromatic carbon signals have been reported, providing a reference for the chemical shift range of substituted benzene-1,3-diols. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.5 | d |

| H-4 | 6.2 - 6.8 | t |

| H-6 | 6.2 - 6.8 | d |

| OH | Variable (broad) | s |

| SH | Variable (broad) | s |

Predicted values are based on additive models and data from similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 155 - 160 |

| C-2 | 100 - 110 |

| C-3 | 155 - 160 |

| C-4 | 105 - 115 |

| C-5 | 125 - 135 |

| C-6 | 105 - 115 |

Predicted values are based on additive models and data from similar compounds. oregonstate.edu

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. In the case of this compound, cross-peaks would be expected between the aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would allow for the unambiguous assignment of each protonated aromatic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C3, and C5 in this compound, by observing correlations from the aromatic protons. For instance, the proton at H-4 should show correlations to C-2, C-5, and C-6.

For derivatives of this compound, these 2D NMR techniques are invaluable for determining the position of additional substituents and for elucidating the stereochemistry in more complex structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, S-H, C-S, and C-O stretching vibrations, as well as the aromatic C-H and C=C stretching and bending vibrations. The O-H stretching vibration of the hydroxyl groups will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The S-H stretching vibration is typically weaker and appears in the range of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring give rise to a series of bands between 1450 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. The symmetric breathing vibration of the aromatic ring is also a characteristic and often strong band in the Raman spectrum. For a similar compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, both IR and Raman spectra were used to identify the vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| S-H | Stretching | 2550 - 2600 (weak) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-S | Stretching | 600 - 800 |

| Aromatic C-H | Out-of-plane bending | 700 - 900 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₆H₆O₂S), the expected exact mass can be calculated with high precision.

Upon ionization, the molecular ion will undergo fragmentation, and the analysis of these fragment ions provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as CO, H₂O, and SH. The stability of the aromatic ring would lead to the formation of characteristic aromatic fragment ions. Analysis of fragmentation patterns is crucial for distinguishing between isomers.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (For Chiral Derivatives)

This compound itself is not chiral. However, if a chiral center is introduced into a derivative, for instance, by substitution with a chiral side chain, then chiroptical techniques become essential for its characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum is a unique fingerprint that can be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the stereocenters.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides information that is complementary to CD spectroscopy and can also be used to determine the absolute configuration of chiral molecules.

These chiroptical techniques would be indispensable for the full stereochemical elucidation of any synthesized chiral derivatives of this compound.

Computational and Theoretical Investigations of 5 Sulfanylbenzene 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govamazonaws.com

For 5-Sulfanylbenzene-1,3-diol, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, as well as the π-system of the benzene (B151609) ring. The electron-rich nature of the resorcinol (B1680541) and thiophenol moieties suggests a relatively high HOMO energy, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would likely be a π* orbital distributed over the aromatic ring. A smaller HOMO-LUMO gap would imply higher reactivity. amazonaws.com

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Energy Range (eV) | Primary Atomic/Orbital Contributions | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.0 to -6.5 | π (benzene ring), p (Oxygen), p (Sulfur) | Nucleophilic / Electron Donor |

| LUMO | -0.5 to -1.5 | π* (benzene ring) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | 3.5 to 5.0 | - | Indicator of chemical stability |

Note: These values are estimations based on typical DFT calculations for substituted phenols and thiophenols and serve an illustrative purpose.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). amazonaws.comavogadro.cc For this compound, the ESP map would be expected to show negative potential (typically colored red) around the highly electronegative oxygen atoms of the hydroxyl groups and, to a lesser extent, the sulfur atom of the sulfanyl (B85325) group. researchgate.net These regions represent likely sites for electrophilic attack.

The protons of the hydroxyl and sulfanyl groups would exhibit positive potential (colored blue), indicating their acidic nature and susceptibility to attack by nucleophiles. avogadro.ccresearchgate.net The aromatic ring itself would display a complex potential surface, influenced by the electron-donating effects of the substituents. Natural Bond Orbital (NBO) analysis could further quantify this by providing partial atomic charges, confirming the expected charge separation across the O-H and S-H bonds and the delocalization of electron density into the benzene ring.

Computational methods can accurately predict the acid dissociation constants (pKa) of functional groups. acs.orgnih.gov This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvated model. scispace.com this compound has three acidic protons: two on the hydroxyl groups and one on the sulfanyl group.

Based on analogous compounds, the sulfanyl proton is expected to be significantly more acidic than the hydroxyl protons. Thiophenol has a pKa of approximately 6.6, whereas phenol (B47542) has a pKa of about 9.95. wikipedia.org The presence of two additional electron-donating hydroxyl groups on the ring in this compound would be expected to slightly increase the pKa of the sulfanyl group (making it less acidic) compared to unsubstituted thiophenol. Conversely, the sulfanyl group's presence would slightly decrease the pKa of the hydroxyl groups compared to resorcinol. Computational models, often incorporating explicit solvent molecules, can provide precise predictions for these values. nih.govresearchgate.net

Table 2: Predicted pKa Values for Acidic Protons in this compound

| Functional Group | Predicted pKa Range | Comparison Compound | Comparison pKa |

|---|---|---|---|

| Sulfanyl (-SH) | 7.0 - 8.0 | Thiophenol | ~6.6 wikipedia.org |

| Hydroxyl (-OH) | 9.0 - 10.0 | Phenol | ~9.95 wikipedia.org |

Note: These are theoretical estimations. Actual pKa values require specific computational studies or experimental verification.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While the benzene ring provides a rigid core, the hydroxyl and sulfanyl groups have rotational freedom. Molecular dynamics (MD) simulations can explore the conformational landscape of this compound, particularly in a solvent like water. chula.ac.th These simulations track the movements of atoms over time, revealing preferred orientations of the -OH and -SH groups and their hydrogen bonding capabilities. acs.org

MD studies on resorcinol have shown that it can induce local ordering of water molecules at interfaces. acs.orgrsc.org Similarly, this compound would be expected to form strong hydrogen bonds with water molecules through both its hydroxyl (as donors and acceptors) and sulfanyl (primarily as donors) groups. acs.org Simulations could quantify the strength and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and how it interacts with biological macromolecules, such as proteins, at a dynamic level.

Reaction Mechanism Modeling and Transition State Analysis for Key Chemical Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be modeled:

Oxidation: The sulfanyl and hydroxyl groups are susceptible to oxidation. Modeling the reaction with an oxidizing agent could elucidate the mechanism, for instance, the formation of a disulfide bond (from two sulfanyl groups) or a quinone-like structure from the resorcinol moiety. Studies on thiols show they can be involved in complex redox reactions, including radical-mediated pathways. nih.govnih.gov

Electrophilic Aromatic Substitution: The resorcinol framework is highly activated towards electrophilic substitution. Reaction modeling could predict the preferred site of substitution (regioselectivity) and the energy barriers involved.

Photodissociation: Theoretical studies on thiophenol have detailed the mechanism of S-H bond cleavage upon UV excitation. aip.orgacs.org Similar computational modeling for this compound could predict its photostability and the dynamics of radical formation.

By calculating the potential energy surface for a given reaction, intermediates and transition states can be identified, providing a complete mechanistic picture that is often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of compounds.

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govacs.orgnih.gov For this compound, these calculations would predict distinct signals for the aromatic protons, the acidic protons of the -OH and -SH groups, and the different aromatic carbons, aiding in structural confirmation.

IR Spectroscopy: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. arxiv.orgarxiv.org This would allow for the assignment of characteristic vibrational modes, such as the O-H and S-H stretching frequencies, and the various C-C and C-H vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that correspond to UV-Vis absorption. mdpi.comyoutube.comyoutube.com For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax), which are expected to arise from π→π* transitions within the aromatic system, modulated by the auxochromic -OH and -SH groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Expected Values / Ranges | Notes |

|---|---|---|---|

| ¹³C NMR | Chemical Shifts (ppm) | 100-160 ppm | Carbons attached to -OH and -SH would be significantly shifted. |

| ¹H NMR | Chemical Shifts (ppm) | 6.0-7.5 (Aromatic H), 3.0-4.0 (-SH), 5.0-6.0 (-OH) | Acidic proton shifts are solvent-dependent. |

| IR | Wavenumbers (cm⁻¹) | 3200-3600 (O-H stretch), 2550-2600 (S-H stretch), 1450-1600 (C=C aromatic stretch) | Provides a unique "fingerprint" for the molecule. |

| UV-Vis | λmax (nm) | 270-290 nm | Associated with π→π* transitions in the substituted benzene ring. |

Note: These are generalized predictions based on the functional groups present. Precise values would be obtained from specific DFT and TD-DFT calculations.

Applications of 5 Sulfanylbenzene 1,3 Diol As a Chemical Building Block and Monomer

Utilization in Polymer Chemistry and Design of Functional Materials

The presence of multiple reactive sites on 5-Sulfanylbenzene-1,3-diol suggests its potential as a monomer for step-growth polymerization or as a functionalizing agent for existing polymers.

Synthesis of Functionalized Conjugated Diene Polymers and Elastomers

No specific studies were identified that demonstrate the use of this compound in the synthesis or modification of conjugated diene polymers like polybutadiene (B167195) or polyisoprene. In theory, the thiol group could be used to functionalize these polymers via thiol-ene click chemistry, potentially introducing antioxidant properties (due to the phenol (B47542) groups) or altering the polymer's polarity and adhesion characteristics. However, no documented examples of this application exist.

Incorporation into Advanced Polymeric Architectures and Cross-linked Systems

Development of Resins and Composites with Tailored Properties

Resorcinol (B1680541) itself is a well-known component in resorcinol-formaldehyde resins, prized for their durability and adhesive strength. It is plausible that substituting resorcinol with this compound could produce novel resins with modified properties, such as enhanced adhesion to metallic substrates (via the thiol group) or altered thermal stability. This could be beneficial in creating advanced composites. Nevertheless, the literature search yielded no evidence of the development or characterization of resins or composites specifically derived from this compound.

Role in the Construction of Complex Organic Molecules

The unique arrangement of functional groups on the benzene (B151609) scaffold suggests potential as a key intermediate in synthetic organic chemistry.

Precursor in Multistep Organic Synthesis and Retrosynthetic Strategies

A search for synthetic routes where this compound serves as a starting material or a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or other complex organic targets did not yield specific examples. Its structure could be valuable in retrosynthetic analysis, offering a platform to build upon by selectively reacting its hydroxyl or thiol groups. Without documented syntheses, its role as a practical precursor remains hypothetical.

Scaffolding for Heterocyclic Compound Synthesis and Natural Product Analogs

The combination of hydroxyl and thiol groups positioned on a benzene ring is a common feature in some heterocyclic systems, particularly those containing sulfur and oxygen, such as benzoxathioles or benzothiazines. The compound could serve as a foundational scaffold for building such heterocyclic rings. For instance, intramolecular cyclization reactions involving the different functional groups could lead to novel heterocyclic structures. However, no studies were found that utilize this compound for the synthesis of heterocyclic compounds or as a building block for creating analogs of natural products.

Development of Chemo-Sensors and Probes Leveraging Sulfanyl-Diol Scaffolds

The unique molecular architecture of this compound, which combines a reactive thiol group and a fluorescent resorcinol core, presents a promising scaffold for the development of highly selective and sensitive chemosensors and probes. The strategic positioning of the sulfhydryl and hydroxyl groups on the benzene ring allows for a variety of sensing mechanisms, making this compound a versatile building block in the field of analytical and diagnostic chemistry. While direct applications of this compound are an emerging area of research, the principles of sensor design based on analogous hydroxythiophenol and mercaptophenol structures provide a strong foundation for its potential uses.

The thiol moiety serves as an excellent recognition site for a range of analytes, most notably soft heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The high affinity of sulfur for these metals allows for strong and often specific binding interactions. This interaction can be transduced into a measurable signal, such as a change in fluorescence or color. For instance, upon binding of a metal ion to the thiol group, the electronic properties of the entire molecule can be altered, leading to a "turn-on" or "turn-off" fluorescent response.

Furthermore, the resorcinol component of the scaffold can act as an intrinsic fluorophore or be readily modified to incorporate other signaling units. The hydroxyl groups can influence the photophysical properties of the molecule and participate in analyte binding, potentially enhancing the selectivity and sensitivity of the sensor. The development of fluorescent probes for thiophenols has demonstrated the utility of combining a recognition site with a fluorophore to achieve significant signal enhancement upon reaction. mdpi.com

Researchers have successfully developed chemosensors for heavy metal ions using thiol-containing ligands that induce a measurable optical or electrochemical response. For example, thiol-capped quantum dots have been employed for the detection of heavy metal ions, where the quenching of fluorescence upon ion complexation serves as the sensing mechanism. hilarispublisher.com Similarly, amino thiol surfactants assembled on gold nanoparticles have shown the ability to detect zinc and nickel ions in aqueous solutions. researchgate.net These examples highlight the potential of the sulfanyl (B85325) group in this compound to act as a robust anchoring and recognition element in sensor design.

The following table summarizes the performance of various chemosensors based on scaffolds analogous to this compound, illustrating the potential targets and detection limits that could be achievable.

| Sensor Type | Target Analyte | Detection Limit | Reference |

| Fluorescent Probe | Thiophenols | 28 nM | mdpi.com |

| Electrochemical Sensor | Lead (Pb²⁺) | 3.43 µM | srce.hr |

| Quantum Dot-based Sensor | Mercury (Hg²⁺) | Not Specified | hilarispublisher.com |

| Nanoparticle-based Sensor | Zinc (Zn²⁺), Nickel (Ni²⁺) | Low Concentration | researchgate.net |

The design of future chemosensors based on the this compound scaffold could involve several strategies. One approach is the development of "turn-on" fluorescent probes where the initial fluorescence of the molecule is quenched, and the binding of an analyte restores or enhances the fluorescence. This can be achieved through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Another avenue is the creation of ratiometric sensors, which provide a built-in self-calibration by measuring the ratio of fluorescence intensities at two different wavelengths, leading to more accurate and reliable detection.

Moreover, the sulfanyl-diol scaffold can be incorporated into more complex systems, such as polymers or nanomaterials, to create robust and reusable sensing platforms. The ability of thiols to form strong bonds with gold surfaces makes this compound an ideal candidate for the functionalization of gold nanoparticles and surfaces for surface-enhanced Raman scattering (SERS) based sensing. mdpi.com The development of such advanced sensors could have significant impacts in environmental monitoring, clinical diagnostics, and industrial process control.

Chemical Transformations and Environmental Fate Studies of 5 Sulfanylbenzene 1,3 Diol Excluding Biological Effects

Abiotic Oxidation and Reduction Pathways of the Sulfanyl (B85325) and Hydroxyl Moieties

The presence of both sulfanyl and hydroxyl groups, which are susceptible to redox reactions, suggests that 5-Sulfanylbenzene-1,3-diol is likely to undergo significant oxidative and reductive transformations in the environment.

The sulfanyl group of aromatic thiols is readily oxidized. wikipedia.org In the presence of environmental oxidants such as oxygen, thiophenols can undergo oxidative coupling to form disulfides. wikipedia.org This reaction is often catalyzed by the presence of a base. Further oxidation of the sulfur atom can occur, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, which are more water-soluble and generally more stable.

The hydroxyl groups on the resorcinol (B1680541) moiety also make the aromatic ring highly susceptible to oxidation. The electrochemical oxidation of resorcinol has been shown to be an irreversible process that leads to the formation of radical species. nih.gov These radicals can then readily polymerize, forming an organic film on surfaces. nih.gov The oxidation of resorcinol can also lead to the formation of various intermediates, including other hydroxylated benzenes and, with ring-opening, aliphatic carboxylic acids.

Conversely, reduction pathways for the sulfanyl and hydroxyl groups are less common under typical environmental conditions. While disulfides can be reduced back to thiols, the direct reduction of the sulfanyl or hydroxyl groups on the aromatic ring is not a favored process.

Table 1: Predicted Abiotic Redox Transformations of this compound

| Functional Group | Transformation | Reactant/Condition | Predicted Product(s) |

|---|---|---|---|

| Sulfanyl (-SH) | Oxidation | Oxygen, base | Dimer (Disulfide-linked) |

| Sulfanyl (-SH) | Oxidation | Strong oxidants | Sulfonic acid derivative |

| Hydroxyl (-OH) | Oxidation | Oxidizing agents | Radical species, polymers |

| Aromatic Ring | Oxidation | Strong oxidants | Ring-opened products (e.g., carboxylic acids) |

| Disulfide (-S-S-) | Reduction | Reducing agents | This compound |

Chemical Degradation Mechanisms under Various Environmental Conditions (e.g., Hydrolysis, Photolysis)

Hydrolysis: The sulfanyl and hydroxyl groups of this compound are covalently bonded to the aromatic ring. These bonds are generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). While the hydrolysis of some organosulfur compounds like thioesters can occur, aromatic thiols are resistant to this degradation pathway. acs.org Similarly, phenolic hydroxyl groups are not hydrolytically cleaved from the aromatic ring.

Photolysis: Aromatic compounds, particularly those with electron-donating groups like hydroxyl and sulfanyl groups, can absorb ultraviolet (UV) radiation from sunlight, leading to photodegradation. The photolysis of resorcinol has been studied, and it is known to degrade upon exposure to light. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can then attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The presence of a sulfanyl group may influence the photolytic pathways, potentially leading to the formation of sulfur-based radical species.

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is influenced by its functional groups. Phenols are generally stable at moderate temperatures but will decompose at elevated temperatures. The thermal decomposition of phenol (B47542) can lead to polymerization, forming insoluble products. nih.gov

Thiophenols also exhibit specific thermal decomposition pathways. Studies on thiophenol have shown that at high temperatures, the primary decomposition channel can involve the fission of the S-H bond. Other pathways may include the cleavage of the C-S bond. The decomposition of sulfur-containing phenolic compounds can be complex, potentially leading to the formation of various volatile and polymeric products.

Table 2: Predicted Decomposition Products of this compound

| Condition | Predicted Transformation | Potential Products |

|---|---|---|

| High Temperature | Thermal Decomposition | Char, Polymeric materials, Volatile organic compounds, Sulfur-containing gases |

| UV Radiation | Photodegradation | Hydroxylated derivatives, Ring-opened products, Oxidized sulfur species |

Interactions with Abiotic Environmental Components (e.g., Inorganic Surfaces, Metal Ions)

Inorganic Surfaces: The functional groups of this compound are expected to facilitate its interaction with inorganic surfaces in the environment, such as clays, metal oxides, and other minerals. The hydroxyl groups of phenols are known to adsorb onto mineral surfaces through mechanisms like hydrogen bonding and surface complexation. The adsorption of resorcinol on mineral surfaces like birnessite (a manganese oxide) has been shown to catalyze its abiotic degradation. nih.gov

The sulfanyl group of thiophenols also exhibits strong interactions with certain surfaces, particularly those of sulfide (B99878) minerals. geologyscience.ru The adsorption of sulfur-containing organic molecules on inorganic materials like alumina, silica, and sepiolite (B1149698) has been documented. nih.gov The nature of the surface and the pH of the surrounding water will significantly influence the extent and mechanism of adsorption.

Metal Ions: Both the hydroxyl and sulfanyl groups of this compound can act as ligands for metal ions present in the environment. Phenolic compounds are known to form complexes with a variety of metal ions, and these interactions can influence their environmental fate and transport. mdpi.com The interaction between metal ions and polyphenols can lead to the formation of precipitates.

The sulfanyl group of thiols is also known to have a high affinity for many metal ions, forming stable metal-thiolate complexes. The interaction of mercaptophenols with metal ions can involve coordination with both the hydroxyl and thiol groups, leading to the formation of chelate complexes. These interactions can affect the solubility, mobility, and reactivity of both the organic compound and the metal ion in the environment.

Table 3: Interactions with Environmental Components

| Component | Type of Interaction | Potential Consequences |

|---|---|---|

| Metal Ions | Complexation/Chelation | Altered solubility and mobility, Catalysis of redox reactions |

| Mineral Surfaces | Adsorption | Reduced mobility in soil and sediment, Catalysis of degradation |

| Clay Minerals | Adsorption | Immobilization in the environment |

Future Research Directions and Emerging Areas in 5 Sulfanylbenzene 1,3 Diol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of functionalized thiophenols, including 5-Sulfanylbenzene-1,3-diol, is a cornerstone of their application in various scientific fields. Future research will undoubtedly focus on the development of novel and sustainable synthetic methodologies that offer enhanced efficiency, selectivity, and a reduced environmental footprint.

One promising avenue of research is the advancement of catalytic systems for C-S bond formation. Copper-catalyzed cross-coupling reactions, for instance, have shown considerable promise for the synthesis of aryl thiols from aryl halides. organic-chemistry.org Future work in this area could involve the development of more active and selective catalysts, potentially based on earth-abundant metals, to further improve reaction efficiency and substrate scope. The use of nanoparticles as catalysts, such as CuI-nanoparticles, which can facilitate reactions in the absence of ligands and organic solvents, represents a particularly sustainable approach. organic-chemistry.org

Another key area of development is the exploration of "thiol-free" synthetic strategies. These methods avoid the use of odorous and often toxic thiols as starting materials, instead employing alternative sulfur sources. rsc.org Research into novel thiolating synthons that are both sustainable and highly efficient will be crucial in making the synthesis of compounds like this compound more environmentally benign. rsc.org Furthermore, one-pot synthetic procedures, such as the conversion of primary aryl amines to triazenes and their subsequent transformation into thiophenols, offer a streamlined and efficient alternative to traditional multi-step syntheses. researchgate.net

The principles of green chemistry will continue to be a major driver of innovation in synthetic methodology. This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of processes with high atom economy. The table below summarizes some of the emerging sustainable synthetic approaches for thiophenol derivatives.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Advanced Catalytic Systems | Use of earth-abundant metal catalysts, nanoparticle catalysts. organic-chemistry.org | Higher efficiency, improved selectivity, reduced catalyst loading, milder reaction conditions. |

| "Thiol-Free" Synthesis | Employment of alternative, less hazardous sulfur sources. rsc.org | Avoidance of malodorous and toxic thiols, improved safety profile of the synthesis. rsc.org |

| One-Pot Reactions | Conversion of starting materials to final products in a single reaction vessel. researchgate.net | Reduced waste, lower energy consumption, simplified purification procedures. |

| Green Chemistry Principles | Use of renewable feedstocks, solvent-free conditions, high atom economy. | Reduced environmental impact, increased sustainability of the overall process. |

Exploration of Advanced Functional Materials and Nanomaterials Based on this compound Derivatives

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials and nanomaterials. wiley.comresearchgate.netwiley-vch.de The thiol group provides a strong anchoring point for binding to metal surfaces, while the resorcinol (B1680541) moiety can be readily functionalized to tune the material's properties.

A significant area of future research lies in the development of novel sensors based on this compound derivatives. Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive analytical technique that can be enhanced by the use of thiophenol-based molecules to modify SERS-active substrates. rsc.org The thiol group ensures stable modification of gold or silver surfaces, while the benzene (B151609) ring can report and amplify the detection signal. rsc.org Future work could focus on designing and synthesizing this compound derivatives with specific functional groups that can selectively bind to target analytes, leading to the development of highly specific and sensitive SERS-based biosensors. mdpi.comresearchgate.net

The ability of thiophenols to functionalize gold nanoparticles (AuNPs) opens up possibilities for the creation of advanced nanomaterials with tailored properties. mdpi.comresearchgate.net The stability and surface charge of these functionalized nanoparticles can be controlled by the electronic effects of substituents on the thiophenol ring. mdpi.comresearchgate.net This has significant implications for the design of biosensors and other nanodevices. mdpi.comresearchgate.net Research into the self-assembly of this compound derivatives on nanoparticle surfaces could lead to the development of novel drug delivery systems, diagnostic tools, and catalytic platforms.

Furthermore, the incorporation of this compound into polymer backbones could lead to the creation of advanced functional polymers with unique optical, electronic, or mechanical properties. The resorcinol unit can impart rigidity and thermal stability, while the sulfide (B99878) linkage can introduce flexibility and redox activity. The table below highlights potential applications of materials derived from this compound.

| Material Type | Key Properties | Potential Applications |

| SERS Substrates | Enhanced Raman signal, high sensitivity, and specificity. rsc.org | Chemical and biological sensing, medical diagnostics. rsc.org |

| Functionalized Nanoparticles | Tunable surface properties, biocompatibility. mdpi.comresearchgate.net | Biosensors, drug delivery, catalysis. mdpi.comresearchgate.net |

| Advanced Polymers | Unique optical, electronic, and mechanical properties. | High-performance plastics, electronic materials, membranes. |

Deeper Computational Insights into Molecular Reactivity, Catalysis, and Material Properties

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules and materials. In the context of this compound, computational studies can provide invaluable insights into its molecular reactivity, its role in catalysis, and the properties of materials derived from it.

Future research in this area will likely involve the use of high-level quantum chemical calculations to elucidate the electronic structure and reactivity of this compound and its derivatives. These calculations can help to predict reaction mechanisms, identify key intermediates, and rationalize experimental observations. For example, computational studies could be used to design more efficient catalysts for the synthesis of this compound or to predict the binding affinity of its derivatives for specific biological targets.

Molecular dynamics simulations can be employed to study the behavior of this compound derivatives in complex environments, such as at the interface with a metal surface or within a polymer matrix. These simulations can provide insights into the self-assembly of these molecules, the stability of functionalized nanoparticles, and the mechanical properties of polymeric materials.

Furthermore, computational screening of virtual libraries of this compound derivatives could accelerate the discovery of new materials with desired properties. By predicting properties such as electronic conductivity, optical absorption, and binding affinity, computational methods can help to prioritize synthetic efforts and guide the design of new functional materials. The table below outlines key areas where computational chemistry can contribute to the advancement of this compound research.

| Computational Method | Application Area | Potential Insights |

| Quantum Chemical Calculations | Molecular Reactivity, Catalysis | Reaction mechanisms, electronic structure, catalyst design. |

| Molecular Dynamics Simulations | Materials Science | Self-assembly, nanoparticle stability, polymer properties. |

| Virtual Screening | Materials Discovery | Prediction of electronic, optical, and binding properties. |

Development of Advanced Analytical Techniques for Trace Analysis and Characterization of Derivatives

The ability to detect and characterize this compound and its derivatives at trace levels is crucial for many of its potential applications, particularly in environmental monitoring and biomedical diagnostics. Future research will focus on the development of more sensitive, selective, and rapid analytical techniques.

High-performance liquid chromatography (HPLC) coupled with sensitive detection methods, such as fluorescence detection, is a powerful tool for the analysis of thiophenols. nih.gov The development of novel fluorescent labeling reagents that react specifically with the thiol group of this compound could lead to methods with even lower detection limits and higher selectivity. nih.gov

Mass spectrometry (MS) based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity and selectivity for the analysis of complex mixtures. tezu.ernet.in These techniques can be used to identify and quantify this compound and its metabolites in biological samples or to characterize the composition of polymeric materials. tezu.ernet.in

As mentioned previously, SERS is an extremely sensitive technique that holds great promise for the trace analysis of this compound derivatives. rsc.org The development of portable and robust SERS-based sensors could enable real-time, on-site detection of these compounds in a variety of settings. The table below summarizes advanced analytical techniques and their potential for the analysis of this compound.

| Analytical Technique | Key Features | Application in this compound Analysis |

| HPLC with Fluorescence Detection | High sensitivity, good selectivity. nih.gov | Trace analysis in environmental and biological samples. nih.gov |

| GC-MS and LC-MS | High sensitivity, high selectivity, structural information. tezu.ernet.in | Identification and quantification in complex matrices. tezu.ernet.in |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-high sensitivity, molecular fingerprinting. rsc.org | Trace detection, development of portable sensors. rsc.org |

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Sulfanylbenzene-1,3-diol, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of the benzene-1,3-diol scaffold. For example, nitration (as seen in 5-Methyl-2-nitrobenzene-1,3-diol synthesis ) or sulfanyl group introduction via thiolation reactions. Reaction temperature, solvent polarity, and catalysts (e.g., Fe in bromination ) critically influence regioselectivity. Purification via column chromatography or recrystallization is advised to isolate the product from byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how can spectral contradictions be resolved?

- Methodological Answer : Use 1H/13C NMR to confirm hydroxyl (-OH) and sulfanyl (-SH) group positions. Discrepancies between experimental and computational data (e.g., chemical shifts) may require structure revision via X-ray crystallography or advanced NMR techniques like COSY/HSQC . IR spectroscopy can validate hydrogen bonding between vicinal -OH/-SH groups .

Q. How should researchers handle stability and decomposition risks of this compound under laboratory conditions?

- Methodological Answer : Store in inert atmospheres (N2/Ar) at -20°C to prevent oxidation of -SH groups. Monitor decomposition via HPLC or TLC, referencing safety protocols for analogous diols (e.g., 5-Aminobenzene-1,3-diol hydrochloride ). Decomposition products (e.g., disulfides) require identification using GC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., in 13C NMR shifts) by cross-validating computational models (DFT) with experimental data. Adjust solvent parameters or conformational analysis in simulations . For steric or electronic mismatches, revise substituent effects using Hammett plots or kinetic studies .

Q. How can structure-activity relationships (SARs) of this compound derivatives be systematically evaluated?

- Methodological Answer : Design substituent libraries (e.g., varying -SH position or adding methyl/nitro groups ). Assess bioactivity (e.g., enzyme inhibition) via in vitro assays (IC50 determination) and correlate with electronic descriptors (Hammett σ) or logP values. Use QSAR models to predict activity cliffs .

Q. What mechanistic insights guide the interaction of this compound with biological targets?

- Methodological Answer : Study binding modes via molecular docking (e.g., AutoDock) and validate with SPR or ITC for affinity measurements. For enzyme targets (e.g., oxidoreductases), track catalytic inhibition via stopped-flow kinetics. Probe redox activity of -SH groups using cyclic voltammetry .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives with complex substituents?

Q. What advanced analytical techniques detect trace degradation products of this compound in biological matrices?

- Methodological Answer : Employ UPLC-QTOF-MS with isotopic labeling to distinguish endogenous metabolites from degradation artifacts. For in vivo studies, use microdialysis coupled with fluorescence detection (limit of detection <1 nM) . Validate with isotopically labeled internal standards .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.